PF-4522654

5-HT2C receptor agonist functional selectivity serotonin receptor

PF-4522654 is a benchmark 5-HT2C agonist with unparalleled selectivity. Distinct from broader agents, its >625-fold functional selectivity over 5-HT2A/2B eliminates off-target artifacts in urodynamic, behavioral, and CNS occupancy studies. Procure this validated, brain-permeable reference standard to ensure reproducibility in preclinical SUI, feeding, or psychiatric research. Superior CNS penetration and established in vivo canine efficacy make it the definitive chemotype control.

Molecular Formula C16H18F2N4
Molecular Weight 304.34 g/mol
CAS No. 1065109-28-5
Cat. No. B1679700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4522654
CAS1065109-28-5
SynonymsPF-4522654, PF4522654, PF 4522654
Molecular FormulaC16H18F2N4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1CCNCC2)C(C3=CC=CC=C3)(F)F
InChIInChI=1S/C16H18F2N4/c1-19-14-12-7-9-20-10-8-13(12)21-15(22-14)16(17,18)11-5-3-2-4-6-11/h2-6,20H,7-10H2,1H3,(H,19,21,22)
InChIKeyXYHWHDGNYCZFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-4522654 (CAS 1065109-28-5): A Highly Selective 5-HT2C Receptor Agonist for CNS-Focused Preclinical Research Procurement


2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine, commonly designated PF-4522654, is a pyrimido[4,5-d]azepine derivative developed as a potent and exquisitely selective 5-HT2C receptor partial agonist [1]. The compound exhibits high binding affinity for the 5-HT2C receptor (Ki = 8 nM) and demonstrates functional agonism with an EC50 of 16 nM [2]. Distinct from broader-spectrum serotonergic agents, PF-4522654 was specifically engineered through multiparameter optimization to deliver robust CNS penetration while maintaining functional selectivity over the related 5-HT2A and 5-HT2B receptor subtypes [1]. Its molecular formula is C16H18F2N4 with a molecular weight of 304.34 g/mol .

Why PF-4522654 (CAS 1065109-28-5) Cannot Be Replaced by Alternative 5-HT2C Agonists in Preclinical Studies


The pyrimido[4,5-d]azepine scaffold exhibits steep structure-activity relationships wherein minor modifications profoundly alter functional selectivity profiles [1]. Substituting PF-4522654 with another in-class 5-HT2C agonist such as lorcaserin, PF-3246799, or PF-4479745 introduces significant confounding variables: differences in functional selectivity ratios (5-HT2C vs. 5-HT2A/2B), CNS penetration parameters, pharmacokinetic half-life, and species-specific metabolic stability [2]. In the context of preclinical studies—particularly those investigating stress urinary incontinence (SUI), feeding behavior, or psychiatric indications—the use of an unvalidated substitute can lead to irreproducible results, misinterpretation of target engagement, or off-target-driven artifacts [1]. The quantitative evidence detailed in Section 3 establishes that PF-4522654 occupies a distinct and non-interchangeable position within the 5-HT2C agonist class.

PF-4522654 (CAS 1065109-28-5) Quantitative Differentiation Evidence vs. Lorcaserin, PF-4479745, and PF-3246799


Functional Selectivity: PF-4522654 vs. Lorcaserin at 5-HT2A and 5-HT2B Receptors

PF-4522654 exhibits no measurable functional agonism at 5-HT2A and 5-HT2B receptors (EC50 >10,000 nM), yielding a functional selectivity window exceeding 625-fold relative to its 5-HT2C EC50 of 16 nM [1][2]. In contrast, lorcaserin—a clinically approved 5-HT2C agonist—retains measurable functional activity at 5-HT2A (EC50 ≈ 92 nM) and 5-HT2B (EC50 ≈ 153 nM) receptors, producing selectivity windows of approximately 6-fold and 10-fold respectively [3]. This differential translates into a substantially reduced probability of 5-HT2B-mediated valvulopathy and 5-HT2A-mediated hallucinogenic liability for PF-4522654 in preclinical models [1].

5-HT2C receptor agonist functional selectivity serotonin receptor off-target activity

Comparative CNS Multiparameter Optimization: PF-4522654 vs. PF-4479745

In the multiparameter optimization campaign that generated PF-4522654 (compound 18) and PF-4479745 (compound 17), both compounds demonstrated robust CNS penetration and functional selectivity [1]. However, PF-4522654 exhibited a measurably improved balance between lipophilicity (cLogP) and polar surface area (tPSA) relative to PF-4479745, translating to a more favorable predicted CNS MPO score [1]. While quantitative CNS MPO values are not publicly disclosed for direct comparison, PF-4522654 was specifically selected for advanced preclinical evaluation based on its superior overall multiparameter profile [1].

CNS drug discovery brain penetration multiparameter optimization 5-HT2C agonist

In Vivo Efficacy: PF-4522654 vs. PF-3246799 in Canine Stress Urinary Incontinence Model

PF-4522654 demonstrated robust pharmacology in a preclinical canine model of stress urinary incontinence (SUI), comparable to the efficacy observed with PF-3246799 (compound 7b), which was advanced to clinical development for SUI [1][2]. Both compounds produced significant increases in urethral resistance pressure and reductions in incontinence episodes in validated canine models [1][2]. While PF-3246799 was ultimately selected as the clinical candidate based on a broader integrated preclinical package, PF-4522654 exhibited equivalent in vivo efficacy in the canine SUI model, establishing it as a validated tool compound for mechanistic SUI research [1].

stress urinary incontinence preclinical efficacy canine model 5-HT2C agonist

Binding Affinity and Functional Potency: PF-4522654 vs. Lorcaserin at 5-HT2C

PF-4522654 exhibits high binding affinity for the human 5-HT2C receptor with a Ki of 8 nM and functional agonist potency with an EC50 of 16 nM in recombinant cell-based assays [1][2]. Lorcaserin, the most widely used reference 5-HT2C agonist, demonstrates comparable 5-HT2C binding affinity (Ki ≈ 13 nM) and functional potency (EC50 ≈ 15 nM) [3]. Thus, PF-4522654 and lorcaserin are equipotent at the primary target, making PF-4522654 a direct potency-matched alternative for studies requiring target engagement at equivalent concentrations.

5-HT2C binding affinity functional potency Ki EC50

Pyrimido[4,5-d]azepine Scaffold Differentiation vs. Alternative 5-HT2C Agonist Chemotypes

The pyrimido[4,5-d]azepine scaffold employed in PF-4522654 represents a distinct chemotype from other 5-HT2C agonist series such as the benzazepines (e.g., lorcaserin) and tricyclic azepines (e.g., vabicaserin) [1]. Structure-activity relationship (SAR) studies across multiple pyrimido[4,5-d]azepine analogs demonstrated that the difluoro(phenyl)methyl substitution at the 2-position—present in PF-4522654—confers an optimal balance of lipophilicity, metabolic stability, and functional selectivity compared to mono-fluoro, trifluoromethyl, or unsubstituted phenyl variants [1]. This scaffold-specific SAR profile means that researchers cannot extrapolate findings from benzazepine or other azepine-based 5-HT2C agonists to PF-4522654 without risking misinterpretation of target engagement and off-target activity [1][2].

pyrimido[4,5-d]azepine scaffold chemical series differentiation 5-HT2C agonist medicinal chemistry

Preclinical Toxicology Differentiation: PF-4522654 vs. Clinical-Stage 5-HT2C Agonists

The exquisite functional selectivity of PF-4522654 over 5-HT2B receptors (EC50 >10,000 nM) directly addresses the primary safety liability associated with 5-HT2C agonist development: 5-HT2B-mediated cardiac valvulopathy [1][2]. This selectivity profile contrasts sharply with first-generation 5-HT2C agonists such as fenfluramine and meta-chlorophenylpiperazine (mCPP), which exhibit potent 5-HT2B agonism and were associated with valvular heart disease [2]. Lorcaserin, while significantly improved, retains measurable 5-HT2B functional activity (EC50 ≈ 153 nM) and was withdrawn from the market in 2020 due to increased cancer risk observed in long-term clinical trials, though this finding was not directly attributed to 5-HT2B agonism [3]. PF-4522654's >10,000 nM EC50 at 5-HT2B provides a >65-fold selectivity margin over lorcaserin and >1,000-fold over fenfluramine, establishing it as a preferred tool compound for studies requiring clean 5-HT2C pharmacology without valvulopathy liability concerns [1].

preclinical safety 5-HT2B valvulopathy off-target toxicity selectivity profiling

Optimal Preclinical and Industrial Use Cases for PF-4522654 (CAS 1065109-28-5)


Mechanistic Studies of Stress Urinary Incontinence (SUI) Requiring Clean 5-HT2C Pharmacology

PF-4522654 is optimally deployed in preclinical canine or rodent models of stress urinary incontinence (SUI) where 5-HT2C-mediated increases in urethral resistance pressure must be assessed without confounding 5-HT2A- or 5-HT2B-mediated effects on vascular tone, cardiac function, or central arousal [1]. The compound's demonstrated robust in vivo efficacy in canine SUI models, combined with its >625-fold functional selectivity over 5-HT2A and 5-HT2B receptors, enables researchers to attribute observed urodynamic changes specifically to 5-HT2C receptor activation [1][2].

CNS Penetration and Target Engagement Studies for 5-HT2C-Mediated Behaviors

For investigations of 5-HT2C receptor function in feeding behavior, anxiety, impulsivity, or cognition, PF-4522654 provides a brain-permeable tool compound with equipotent 5-HT2C affinity (Ki = 8 nM) to lorcaserin but with exquisitely cleaner functional selectivity [1][2]. This profile is particularly valuable for ex vivo target occupancy studies using autoradiography or for behavioral pharmacology experiments where 5-HT2A-mediated effects (e.g., head-twitch response) or 5-HT2B-mediated effects (e.g., cardiovascular changes) would otherwise confound interpretation [1].

Structure-Activity Relationship (SAR) Reference Standard for Pyrimido[4,5-d]azepine Series

As the fully optimized lead compound from Pfizer's pyrimido[4,5-d]azepine multiparameter optimization campaign, PF-4522654 serves as the benchmark reference standard for evaluating new analogs within this chemotype [1]. Its 2-difluoro(phenyl)methyl substitution represents the optimal balance of lipophilicity, CNS penetration, and functional selectivity identified through systematic SAR exploration of >100 pyrimido[4,5-d]azepine derivatives [1][2]. Researchers synthesizing novel 5-HT2C agonists based on this scaffold can use PF-4522654 as a positive control to benchmark potency, selectivity, and in vivo efficacy.

Off-Target Liability Profiling and Safety Pharmacology Assays

PF-4522654 is an ideal reference compound for safety pharmacology panels and off-target profiling studies (e.g., CEREP, Eurofins panels) focused on serotonergic liability assessment [1]. Its >10,000 nM EC50 at 5-HT2A and 5-HT2B receptors provides a high-contrast selectivity profile that can be used to calibrate assay sensitivity and to distinguish 5-HT2C-specific signals from cross-reactivity with other aminergic GPCRs [1][2]. This application is particularly relevant for pharmaceutical discovery programs seeking to benchmark the selectivity of their own 5-HT2C agonist candidates against an industry-standard reference tool [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4522654

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.